molecular formula C8H5NO3 B1267479 4-Hydroxyisoindole-1,3-dione CAS No. 41709-87-9

4-Hydroxyisoindole-1,3-dione

Cat. No. B1267479
CAS RN: 41709-87-9
M. Wt: 163.13 g/mol
InChI Key: XXYNZSATHOXXBJ-UHFFFAOYSA-N
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Description

4-Hydroxyisoindole-1,3-dione, also known as 4-hydroxyisoindoline-1,3-dione, is a chemical compound with the molecular formula C8H5NO3 . It has been used as a scaffold to develop a two-photon fluorescent probe BHID-Bpin for the detection of peroxynitrite .


Synthesis Analysis

The synthesis of 4-Hydroxyisoindole-1,3-dione involves a reaction with ammonium hydroxide . The reaction mixture is gradually cooled to room temperature, and then adjusted to pH 2 with concentrated hydrochloric acid. The crystals which precipitated are collected by suction-filtration and then dried in vacuum to give the desired compound . Another method involves the synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions .


Molecular Structure Analysis

The molecular weight of 4-Hydroxyisoindole-1,3-dione is 163.13 Da .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of 4-Hydroxyisoindole-1,3-dione includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The molecular formula of 4-Hydroxyisoindole-1,3-dione is C8H5NO3 . Its molecular weight is 163.13 Da .

Scientific Research Applications

Pharmaceutical Synthesis

Summary of Application

4-Hydroxyisoindoline-1,3-dione and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promise as therapeutic agents .

Methods of Application

The synthesis process of these compounds is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Results or Outcomes

The development of these compounds is a subject of substantial interest and ingenuity among researchers . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Fluorescent Probes

Summary of Application

4-Hydroxyisoindoline-1,3-dione and its derivatives have been used as fluorescent probes . They have become promising tools for monitoring the concentration of peroxynitrite, which is linked to many diseases .

Methods of Application

The sensing mechanism of a peroxynitrite fluorescent probe, named BHID-Bpin, was investigated . The photoexcited BHID-Bpin relaxes to its ground state via an efficient nonradiative process due to the presence of a minimum energy conical intersection between its first excited state and ground state .

Results or Outcomes

Upon reacting with peroxynitrite, the Bpin moiety is cleaved from BHID-Bpin and BHID is formed . The formed BHID exhibits strong dual band fluorescence which is caused by an ultrafast excited-state intramolecular proton transfer process .

Colorants and Dyes

Summary of Application

4-Hydroxyisoindoline-1,3-dione and its derivatives have been used in the production of colorants and dyes .

Methods of Application

The specific methods of application in this field are not detailed in the available literature .

Results or Outcomes

The outcomes of these applications are not specified in the available literature .

Herbicides

Summary of Application

4-Hydroxyisoindoline-1,3-dione and its derivatives have been used in the production of herbicides .

Results or Outcomes

Polymer Additives

Summary of Application

4-Hydroxyisoindoline-1,3-dione and its derivatives have been used as additives in polymers .

Results or Outcomes

Photochromic Materials

Summary of Application

4-Hydroxyisoindoline-1,3-dione and its derivatives have been used in the production of photochromic materials .

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

4-Hydroxyisoindole-1,3-dione has been used as a scaffold to develop a two-photon fluorescent probe for the detection of peroxynitrite . This suggests potential future applications in the development of other fluorescent probes. Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a potential area for future research .

properties

IUPAC Name

4-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1-3,10H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYNZSATHOXXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323432
Record name 4-hydroxyisoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyisoindole-1,3-dione

CAS RN

41709-87-9
Record name NSC403994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403994
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxyisoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IK Lund, HS Andersen, LF Iversen, OH Olsen… - Journal of Biological …, 2004 - ASBMB
Protein-tyrosine phosphatases (PTPs) are considered important therapeutic targets because of their pivotal role as regulators of signal transduction and thus their implication in several …
Number of citations: 47 www.jbc.org
AM Duncan, H Ren, F Bound, J Tully… - Pest Management …, 2006 - Wiley Online Library
Helicoverpa species present problems worldwide as pests on a variety of agricultural crops. In Australia, the costs of controlling H. armigera (H übn.) and H. punctigera (Wall.) are a …
Number of citations: 11 onlinelibrary.wiley.com

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